N-(2-cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide
Description
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2/c18-15-9-5-4-6-13(15)10-11-17(21)19-12-16(20)14-7-2-1-3-8-14/h4-6,9,14,16,20H,1-3,7-8,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLZZVSXWWKSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)CCC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide, with the CAS number 1788676-03-8, is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with key enzymes and receptors involved in inflammatory processes:
- Cyclooxygenase Inhibition : The compound has been shown to modulate the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the synthesis of pro-inflammatory mediators such as prostaglandins. This suggests potential applications in anti-inflammatory therapies .
- Enzyme Interaction : Preliminary studies indicate that this compound may act as a ligand for various biochemical pathways, potentially influencing inflammatory responses and pain mechanisms .
In Vitro Studies
Research has demonstrated the efficacy of this compound in various cell lines:
- Anti-inflammatory Effects : In vitro assays have indicated that the compound can significantly inhibit the production of inflammatory cytokines, suggesting its role as an anti-inflammatory agent.
- Cytotoxicity Testing : The compound has been screened against several cancer cell lines, demonstrating notable cytotoxic effects. For instance, it exhibited IC50 values comparable to established chemotherapeutic agents .
Case Studies
A series of studies have been conducted to evaluate the biological effects of this compound:
Pharmacological Applications
The potential applications for this compound are vast:
Scientific Research Applications
Medicinal Chemistry
1.1 Analgesic Properties
The compound's structure suggests potential applications as an analgesic, similar to other compounds in the fentanyl series. Research indicates that derivatives of the compound exhibit high affinity for mu-opioid receptors, which are crucial in pain modulation. For instance, studies have shown that modifications to the phenyl group can enhance binding affinity and analgesic potency, positioning this compound as a candidate for further development in pain management therapies .
1.2 Anti-inflammatory Applications
N-(2-cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide may also serve in anti-inflammatory therapies. Its ability to modulate the activity of cyclooxygenase enzymes suggests it could be effective in reducing inflammation-related pain and conditions. The interactions with biochemical pathways involved in inflammatory responses indicate a dual role as both an analgesic and an anti-inflammatory agent.
Synthesis and Chemical Properties
2.1 Synthetic Pathways
The synthesis of this compound typically involves several key steps, including the formation of the amide bond between the cyclohexyl hydroxyethyl moiety and the fluorophenyl propanamide backbone. Techniques such as continuous flow reactors may enhance yield and efficiency during synthesis.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of cyclohexyl hydroxyethyl intermediate |
| 2 | Reaction with fluorophenyl propanamide derivative |
| 3 | Purification and characterization |
Case Studies
3.1 Opioid Analogs
Research has demonstrated that compounds structurally related to this compound exhibit varying degrees of potency as opioid receptor agonists. For example, studies on fentanyl analogs reveal insights into how slight modifications can lead to significant changes in pharmacological activity, suggesting that this compound could be optimized for enhanced efficacy .
3.2 In Vitro Studies
In vitro studies assessing the compound's binding affinity to opioid receptors have shown promising results, indicating potential therapeutic applications. These studies often utilize radiolabeled ligands to quantify receptor interactions, providing a basis for understanding how modifications impact biological activity .
Chemical Reactions Analysis
Key Steps:
-
Amide Bond Formation
-
Reagents : 3-(2-Fluorophenyl)propanoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.
-
Coupling : Reacted with 2-cyclohexyl-2-hydroxyethylamine to form the target propanamide .
-
Yield : Typical yields for analogous amidation reactions range from 65–85% under optimized conditions .
-
-
Hydroxyl Group Functionalization
Amide Bond Reactivity
-
Hydrolysis :
Cyclohexyl-Hydroxyethyl Moiety
-
Oxidation :
Succinimide Derivatives
-
Reaction : Condensation with succinic anhydride in pyridine yields a succinimide analog, enhancing solubility and bioactivity .
Halogenation
-
Bromination :
Stability and Degradation
-
Thermal Stability : Decomposes above 220°C, releasing CO₂ and HF .
-
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the C–F bond, forming phenolic byproducts .
Comparative Reactivity Table
Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Group Comparison
Core Structural Features
- Target Compound :
- Backbone : Propanamide.
- Substituents :
- Cyclohexyl-hydroxyethyl group (hydrophobic cyclohexyl + polar hydroxyethyl).
- 2-fluorophenyl ring (electron-withdrawing fluorine influencing aromatic interactions).
Analog Compounds
Fentanyl Derivatives (Opioid Analogs)
- Examples :
- Key Features :
- Piperidine ring and phenethyl group (critical for µ-opioid receptor binding).
- 2-fluorophenyl propanamide backbone shared with the target compound.
- Divergence :
- Target compound lacks the piperidine-phenethyl opioid pharmacophore, suggesting reduced or altered opioid activity.
Indole-Containing Propanamide
- Example : N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide .
- Biphenyl-fluorophenyl hybrid structure.
- Divergence :
- Target’s cyclohexyl-hydroxyethyl group may confer different lipophilicity and CNS permeability compared to the indole-biphenyl system.
Thiazole-Furan Propanamide (Anticancer Agent)
- Example : N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) .
- Key Features :
- Thiazole and furan heterocycles (enhanced π-π stacking and hydrogen bonding).
- Inhibits KPNB1 (nuclear transport protein) with anticancer activity.
- Divergence: Target compound lacks heterocycles, suggesting different target specificity (e.g., non-KPNB1 pathways).
Coumarin-Linked Propanamide
- Example : N-[2-(2-Fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide .
- Key Features :
- Coumarin derivative (antioxidant, anticoagulant properties).
- Ethyl-fluorophenyl linker.
- Divergence :
- Target’s cyclohexyl group replaces coumarin, likely shifting activity away from antioxidant pathways.
Activity Comparison Table
Key Findings
- Opioid Analogs: Fluorinated fentanyl derivatives exhibit high potency (nanomolar receptor affinity) but carry addiction and respiratory depression risks . The target compound’s lack of piperidine-phenethyl groups may mitigate these risks.
- Anticancer Activity : Thiazole-furan propanamide (Compound 31) shows IC₅₀ values <1 µM in cell assays . Target compound’s cyclohexyl group may hinder similar activity due to steric bulk.
- Metabolic Stability : Tetrazole-containing analogs (e.g., ) use bioisosteres to enhance stability, whereas the target’s hydroxyethyl may offer hydrogen bonding for target engagement but shorter half-life.
Q & A
Q. What in vitro models are suitable for preliminary toxicity profiling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
